D-Galactose pentapivalate

CAS No.:

Cat. No.: VC18418392

Molecular Formula: C31H52O11

Molecular Weight: 600.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C31H52O11 |

|---|---|

| Molecular Weight | 600.7 g/mol |

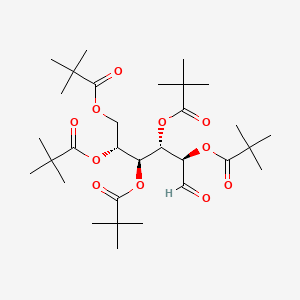

| IUPAC Name | [(2R,3S,4S,5R)-2,3,4,5-tetrakis(2,2-dimethylpropanoyloxy)-6-oxohexyl] 2,2-dimethylpropanoate |

| Standard InChI | InChI=1S/C31H52O11/c1-27(2,3)22(33)38-17-19(40-24(35)29(7,8)9)21(42-26(37)31(13,14)15)20(41-25(36)30(10,11)12)18(16-32)39-23(34)28(4,5)6/h16,18-21H,17H2,1-15H3/t18-,19+,20+,21-/m0/s1 |

| Standard InChI Key | LUCIQCKTVWPUIY-BQJUDKOJSA-N |

| Isomeric SMILES | CC(C)(C)C(=O)OC[C@H]([C@@H]([C@@H]([C@H](C=O)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C |

| Canonical SMILES | CC(C)(C)C(=O)OCC(C(C(C(C=O)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C |

Introduction

Structural and Chemical Properties of D-Galactose Pentapivalate

Molecular Architecture

D-Galactose pentapivalate is synthesized via the esterification of D-galactose’s hydroxyl groups with pivaloyl chloride. The resulting structure features five pivaloyl groups () attached to the sugar backbone, rendering the molecule highly lipophilic. The stereochemistry of the galactose moiety is preserved in the β-D-configuration, as evidenced by its InChI key .

The SMILES notation for the compound is:

CC(C)(C)C(=O)OCC(C(C(C(C=O)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C .

This representation highlights the branching pattern of the pivaloyl groups and the anomeric carbon’s carbonyl group.

Physicochemical Characteristics

Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of D-Galactose Pentapivalate

The compound’s lipophilicity, conferred by the pivaloyl groups, enhances its solubility in nonpolar solvents, making it suitable for organic synthesis .

Synthesis and Purification Methodologies

Esterification Protocol

The synthesis typically involves reacting D-galactose with excess pivaloyl chloride in anhydrous pyridine or dimethylformamide (DMF). The reaction proceeds under inert atmospheric conditions to prevent hydrolysis of the acid chloride. A representative reaction equation is:

Pyridine acts as both a catalyst and a scavenger for HCl, driving the reaction to completion.

Purification Techniques

Crude product purification is achieved via silica gel column chromatography using gradients of ethyl acetate and hexane. High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) ensures ≥95% purity, as commercial suppliers specify.

Analytical Characterization

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR):

NMR spectra exhibit characteristic signals for the pivaloyl methyl groups at δ 1.2–1.4 ppm (singlets) and the anomeric proton at δ 5.2–5.5 ppm . NMR confirms ester carbonyl carbons at δ 170–175 ppm . -

Infrared Spectroscopy (IR):

Strong absorbance at ~1740 cm corresponds to the ester carbonyl stretch . -

Mass Spectrometry (MS):

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 601.74 [M+H] .

Chromatographic Analysis

Reverse-phase HPLC with a C18 column and acetonitrile/water mobile phases resolves D-galactose pentapivalate from byproducts. Retention times are typically 12–15 minutes under isocratic conditions.

Applications in Scientific Research

Metabolic Studies

D-Galactose pentapivalate serves as a stabilized precursor in galactose metabolism research. In studies measuring endogenous D-galactose production, enzymatic assays often overestimate concentrations due to interference from other sugars . Stable-isotope dilution methods using -labeled derivatives, akin to the pentapivalate form, improve accuracy by mitigating cross-reactivity .

Glycoconjugate Synthesis

The compound’s protected hydroxyl groups facilitate regioselective glycosylation reactions. For example, in synthesizing galactose-containing dendrimers, the pivaloyl groups prevent unwanted side reactions during coupling steps .

Comparative Analysis with Related Derivatives

The NIST WebBook documents a silylated D-galactose derivative (2,3,4,5,6-pentakis-O-(trimethylsilyl)-D-galactose), which contrasts with D-galactose pentapivalate in protecting group chemistry . While silyl ethers offer superior thermal stability, pivaloyl esters exhibit higher resistance to enzymatic cleavage, making them preferable for biological studies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume